2-(oxan-4-ylidene)ethan-1-ol
Description
2-(oxan-4-ylidene)ethan-1-ol (CAS: 66505-81-5) is a cyclic ether-alcohol with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure comprises a six-membered oxane ring (tetrahydropyran derivative) with a double bond at the 4-position (ylidene group) and a hydroxyl-terminated ethyl chain. The conjugation between the double bond and the alcohol group may confer unique reactivity, such as susceptibility to electrophilic additions or cycloadditions.
Properties
IUPAC Name |
2-(oxan-4-ylidene)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h1,8H,2-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOIJLOCPZABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-ylidene)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 4-hydroxybutanal derivatives. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(oxan-4-ylidene)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxane ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(oxan-4-ylidene)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxane derivatives.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(oxan-4-ylidene)ethan-1-ol involves its interaction with specific molecular targets. The oxane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(oxan-4-ylidene)ethan-1-ol with structurally related ethan-1-ol derivatives, highlighting key differences in substituents, molecular properties, and reactivity:
Key Findings from Comparative Analysis:
Structural Impact on Reactivity: The ylidene group in this compound introduces a conjugated system absent in its saturated counterpart, 1-(oxan-4-yl)ethan-1-ol. This conjugation may enhance reactivity in electrophilic additions or Diels-Alder reactions . Aromatic substituents (e.g., bromo, methoxy) in phenyl-ethanols (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol) influence electronic effects, directing substitution reactions and altering solubility .
Synthetic Efficiency: Compounds like 2-(4-bromo-2-methoxyphenyl)ethan-1-ol are synthesized with high yields (92%) under optimized conditions, emphasizing the role of substituents in reaction efficiency . Amino-substituted analogs (e.g., 2-[ethyl(phenyl)amino]ethan-1-ol) are commercially available and used in advanced materials, highlighting their industrial relevance .
Polarity: The hydroxyl group in ethan-1-ol derivatives increases polarity, enhancing solubility in protic solvents, while ether or aromatic groups may reduce it .
Biological Activity
2-(oxan-4-ylidene)ethan-1-ol, also known as 1-(oxan-4-yl)ethan-1-ol, is an organic compound characterized by a tetrahydropyran ring structure and an ethanol functional group. Its molecular formula is . This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. The presence of the hydroxyl group (-OH) enhances its solubility in polar solvents and allows for hydrogen bonding interactions, which are crucial in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Functional Groups | Hydroxyl, Ether |
| Solubility | Soluble in water and ethanol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies:
- Antibacterial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Antifungal Activity : The compound also showed antifungal activity against Candida albicans, with MIC values indicating potential for use in antifungal therapies.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with microbial enzymes or structural components, leading to cell death or growth inhibition.
Research Findings
Recent studies have explored the synthesis and modification of this compound derivatives to enhance its biological activity. Various synthetic routes have been developed, including:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Chromium trioxide + Acetic acid | Room temperature |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Hydrochloric acid or Hydrobromic acid | Varies depending on substrate |
Comparisons with Similar Compounds
To better understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Tetrahydro-2H-pyran-4-yl)ethanol | Similar tetrahydropyran ring | Different functional groups attached |
| 4-Hydroxy-1-tetrahydropyran | Lacks the ethanol group | Retains tetrahydropyran structure |
| 1-(Oxan-4-yl)ethane | Similar structure without -OH | No -OH group, affecting reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
